molecular formula C19H17F3N6O2 B2859517 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034345-22-5

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

货号: B2859517
CAS 编号: 2034345-22-5
分子量: 418.38
InChI 键: JVMPFUBCXPRRBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound is a hybrid heterocyclic molecule combining pyrimidine, piperazine, isoxazole, and pyridine moieties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine and isoxazole rings may contribute to π-π stacking interactions with biological targets .

属性

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2/c1-12-24-16(19(20,21)22)10-17(25-12)27-5-7-28(8-6-27)18(29)14-9-15(30-26-14)13-3-2-4-23-11-13/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMPFUBCXPRRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s design shares features with bioactive molecules discussed in the evidence:

Pyrimidine Derivatives : Pyrimidine-based compounds are prevalent in kinase inhibitors and antiviral agents. The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group in the target compound may mimic ATP-binding pockets in kinases, similar to drugs like imatinib .

Isoxazole-Pyridine Hybrids: Isoxazole-pyridine hybrids are known for antimicrobial and anti-inflammatory activities. The 5-(pyridin-3-yl)isoxazol-3-yl group could enhance binding to bacterial efflux pumps or inflammatory mediators .

Piperazine-Linked Scaffolds : Piperazine improves solubility and bioavailability. Compounds like ciprofloxacin (a piperazine-containing antibiotic) highlight this moiety’s role in enhancing pharmacokinetics .

Bioactivity Comparison

Compound Class Key Structural Features Bioactivity (Reported in Evidence) Target Compound’s Potential Advantages
Pyrimidine-based Kinase Inhibitors Trifluoromethyl groups, heterocyclic cores Anticancer (e.g., ferroptosis induction) Enhanced metabolic stability due to CF₃ group
Isoxazole Antimicrobials Isoxazole-pyridine hybrids Insecticidal, antimicrobial Broader spectrum via dual-target engagement
Piperazine-Containing Drugs Piperazine linkers Improved solubility and CNS penetration Tunable pharmacokinetics for targeted delivery

Research Findings and Limitations

  • Anticancer Potential: Evidence highlights ferroptosis-inducing agents (FINs) as promising anticancer therapeutics. The trifluoromethyl-pyrimidine group in the target compound may act similarly to FINs like erastin, which disrupt redox balance in cancer cells .
  • Insecticidal Activity : Plant-derived compounds with pyridine and isoxazole motifs (e.g., C. gigantea extracts) show efficacy against insect pests by disrupting metabolic pathways . The target compound’s lipophilic groups may enhance cuticle penetration, but its specificity remains untested.
  • Synthetic Challenges : The compound’s multi-heterocyclic structure complicates synthesis. emphasizes that plant-derived biomolecules often require complex biosynthesis pathways, which may limit scalable production of this synthetic analog .

Critical Analysis of Evidence Gaps

The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs. Key limitations include:

Absence of Pharmacokinetic Data: No information on absorption, distribution, or toxicity.

Unverified Targets : While piperazine and pyrimidine groups suggest kinase or protease inhibition, specific molecular targets are unconfirmed.

准备方法

Retrosynthetic Analysis and Strategic Disconnections

The target molecule is dissected into two primary fragments:

  • 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine
  • 5-(Pyridin-3-yl)isoxazole-3-carboxylic acid

Coupling these fragments via an amide bond forms the final product. Each fragment requires specialized synthetic approaches, as detailed below.

Synthesis of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine

Pyrimidine Core Construction

The 2-methyl-6-(trifluoromethyl)pyrimidine scaffold is synthesized via condensation reactions between trifluoromethyl-containing β-diketones and guanidine derivatives. A representative protocol involves:

  • Reacting 1,1,1-trifluoro-4-methylpentane-2,4-dione with guanidine hydrochloride in ethanol under reflux to yield 2-methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine.
  • Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, enabling nucleophilic substitution with piperazine.

Key Reaction Conditions

  • POCl₃ Chlorination : 80°C, 6 hours, yielding 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (87% yield).
  • Piperazine Substitution : Piperazine (2.5 equiv) in acetonitrile at 60°C for 12 hours, affording 4-piperazinyl-pyrimidine (92% yield).

Functionalization of Piperazine

The piperazine ring is often protected during pyrimidine synthesis to avoid side reactions. Boc-protection (tert-butoxycarbonyl) is employed, followed by deprotection under acidic conditions:

  • Protection : Boc₂O (1.2 equiv) in dichloromethane with triethylamine, room temperature, 2 hours.
  • Deprotection : 4M HCl in dioxane, 30 minutes, yielding free piperazine.

Synthesis of 5-(Pyridin-3-yl)isoxazole-3-carboxylic Acid

Isoxazole Ring Formation

The isoxazole moiety is constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For 5-(pyridin-3-yl)isoxazole-3-carboxylic acid:

  • Generate 3-pyridinyl nitrile oxide from 3-cyanopyridine using hydroxylamine and chloramine-T.
  • React with propiolic acid in toluene at 100°C for 8 hours, yielding the isoxazole-carboxylic acid (75% yield).

Optimization Note : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity, favoring the 5-pyridinyl isomer.

Carboxylic Acid Activation

Prior to coupling, the carboxylic acid is activated as an acyl chloride or active ester :

  • Thionyl Chloride Method : React with SOCl₂ in dichloromethane (reflux, 2 hours) to form the acyl chloride.
  • EDC/HOBt Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF for 24 hours at room temperature.

Coupling of Fragments: Amide Bond Formation

Amide Coupling Strategies

The final step involves coupling the piperazine-pyrimidine amine with the activated isoxazole-carboxylic acid. Two methods are prevalent:

Method A: Schotten-Baumann Conditions
  • Reagents : Acyl chloride + amine in aqueous NaOH/CH₂Cl₂.
  • Yield : 68%.
Method B: EDC/HOBt-Mediated Coupling
  • Reagents : EDC (1.2 equiv), HOBt (1.5 equiv), DMF, 24 hours.
  • Yield : 82%.

Purification and Characterization

Chromatographic Purification

  • Normal-Phase SiO₂ Chromatography : Eluent = ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 6.92 (s, 1H, isoxazole-H), 3.80–3.60 (m, 8H, piperazine-H).
  • MS (ESI) : m/z 463.2 [M+H]⁺.

Challenges and Optimization

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group necessitates mild reaction conditions to prevent decomposition. Low-temperature Pd-catalyzed couplings (e.g., Suzuki-Miyaura) are preferred.

Regioselectivity in Isoxazole Formation

Use of ZnCl₂ as a catalyst ensures >90% regioselectivity for the 5-pyridinyl isomer.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step approach:

  • Step 1 : Synthesize the pyrimidine-piperazine core via nucleophilic substitution of 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride with piperazine under reflux in anhydrous THF (70°C, 12 h) .
  • Step 2 : Couple the isoxazole-pyridine fragment using a carbonyl linker (e.g., CDI-mediated coupling in DMF at 25°C for 6 h) .
  • Optimization : Monitor intermediates via TLC and HPLC. Adjust solvent polarity (e.g., switch from THF to DCM) to improve yields if precipitation occurs.
    • Data Validation : Confirm purity (>95%) via LC-MS and ¹H/¹³C-NMR. Compare melting points with analogous compounds (e.g., 180–185°C for pyrimidine-piperazine derivatives) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Use ¹H/¹³C-NMR to verify piperazine ring conformation (δ 3.2–3.8 ppm for CH₂ groups) and isoxazole C-H coupling (δ 6.5–6.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (e.g., m/z 450.12 calculated for C₂₁H₁₉F₃N₆O₂) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) .

Advanced Research Questions

Q. What experimental designs are suitable for assessing this compound’s bioactivity in target validation studies?

  • In Vitro Assays :

  • Dose-Response : Use a 96-well plate format with 5-log concentration ranges (1 nM–100 µM) and triplicate technical replicates .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only wells.
  • Endpoint Analysis : Measure IC₅₀ via luminescence (ATP depletion) or fluorescence (caspase activation).
    • In Vivo Models : Apply randomized block designs with split plots for dose/time variables (e.g., 4 replicates per group, n = 10 mice/cohort) .

Q. How can contradictory data from biological assays (e.g., IC₅₀ variability) be resolved?

  • Troubleshooting Steps :

  • Batch Consistency : Re-test compounds synthesized in different batches to rule out impurities (e.g., residual solvents affecting cell viability) .
  • Assay Conditions : Standardize pH (6.5–7.4), serum content (e.g., 10% FBS vs. serum-free), and incubation time (24–72 h) .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and thermal shift assays (target engagement) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Molecular Modeling :

  • Docking : Use AutoDock Vina to map interactions between the pyrimidine ring and kinase ATP-binding pockets (e.g., PDB: 4XTL) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess piperazine flexibility and solvent accessibility of the trifluoromethyl group .
    • QSAR : Build regression models with descriptors like logP, polar surface area, and H-bond acceptors to predict cytotoxicity .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze environmental fate data for this compound (e.g., biodegradation studies)?

  • Experimental Setup :

  • Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous buffer (pH 7) and monitor degradation via HPLC-MS/MS at 0, 24, 48 h .
  • Biotic Degradation : Use OECD 301B guidelines with activated sludge (30 mg/L compound, 28-day incubation).
    • Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar compounds (e.g., t₁/₂ = 14 days for pyrimidine derivatives) .

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